molecular formula C21H26N2O4S B2830365 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide CAS No. 1207038-83-2

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2830365
CAS No.: 1207038-83-2
M. Wt: 402.51
InChI Key: URBQHIYUNWHPQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation. This reaction is followed by the use of potassium carbonate as a base in refluxing acetone, and a subsequent workup in an acidic medium . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including diabetes and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism, glucose homeostasis, and inflammatory responses . This activation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c24-18-14-28-20(26)23(18)17-9-5-4-8-16(17)22-19(25)21(10-12-27-13-11-21)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBQHIYUNWHPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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